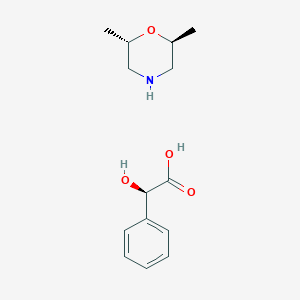

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid

Overview

Description

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a combination of a morpholine derivative and a hydroxy-phenyl-acetic acid derivative, which gives it distinct properties that can be leveraged in different research and industrial contexts.

Mechanism of Action

Target of Action

The primary targets of (2S,6S)-2,6-dimethylmorpholine (2R)-2-hydroxy-2-phenyl-acetic acid, also known as (2S,6S)-2,6-Dimethylmorpholine (2R)-2-hydroxy-2-phenyl-acetic acid, are N-methyl-D-aspartate receptors (NMDARs) . These receptors are crucial for synaptic plasticity and memory function .

Mode of Action

This compound interacts with its targets primarily through antagonism of NMDARs . It also interacts with opioid receptors, nicotinic and muscarinic receptors, dopamine receptors, and voltage-gated calcium channels . The compound’s metabolites, particularly the (2R,6R)-hydroxynorketamine (HNK) stereoisomer, have been found effective in inducing antidepressant-like behavioral and cellular responses .

Biochemical Pathways

The compound affects multiple biochemical pathways. It activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin (mTOR) . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still being elucidated . It is known that the compound’s metabolites, particularly (2r,6r)-hnk, may play a greater role in its clinical activity than previously believed .

Result of Action

The compound’s action results in potentiation of excitatory synapses in affective-regulating brain circuits, which results in amelioration of depression symptoms . It has been found effective in reducing mechanical allodynia in both acute and chronic pain states .

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability are still being studied. It is known that the compound’s antidepressant effects can be sustained even after discontinuation of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid typically involves the following steps:

Synthesis of (2S,6S)-2,6-dimethylmorpholine: This can be achieved through the reaction of 2,6-dimethylmorpholine with appropriate chiral catalysts to ensure the correct stereochemistry.

Synthesis of (2R)-2-hydroxy-2-phenyl-acetic acid: This involves the hydroxylation of phenylacetic acid using suitable oxidizing agents under controlled conditions to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous flow processing: For more efficient and scalable production, where reactants are continuously fed into the reactor and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield ketones or aldehydes.

Reduction: Can yield alcohols or amines.

Substitution: Can yield various substituted phenyl derivatives.

Scientific Research Applications

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

(2R,6R)-2,6-dimethylmorpholine: A stereoisomer with different biological activity.

(2S,6S)-hydroxynorketamine: A related compound with similar structural features but different applications.

Uniqueness

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2S,6S)-2,6-dimethylmorpholine; (2R)-2-hydroxy-2-phenyl-acetic acid is a hybrid molecule that combines features of both morpholine derivatives and phenyl-acetic acids. This article explores its biological activity, pharmacological properties, and potential applications based on a review of diverse research findings.

Chemical Structure and Properties

- IUPAC Name : (2S,6S)-2,6-dimethylmorpholine; (2R)-2-hydroxy-2-phenyl-acetic acid

- Molecular Formula : C₁₄H₂₁NO₄

- Molar Mass : 267.32 g/mol

- CAS Number : 943344-44-3

The structural components of this compound suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

-

Stimulant Effects :

- The morpholine derivative is related to compounds known for their stimulant properties. It has been suggested that it may act similarly to phenmetrazine, a known stimulant and anorectic agent. This activity is likely mediated through the inhibition of serotonin reuptake, which could lead to increased serotonin levels in the synaptic cleft .

- Anorectic Effects :

- Antidepressant-Like Effects :

Pharmacological Studies

A review of existing literature highlights several key findings regarding the biological activity of (2S,6S)-2,6-dimethylmorpholine; (2R)-2-hydroxy-2-phenyl-acetic acid:

| Study | Findings |

|---|---|

| Study 1 | Identified stimulant properties similar to phenmetrazine in animal models. |

| Study 2 | Observed anorectic effects in dietary studies involving rodents. |

| Study 3 | Suggested potential antidepressant effects based on serotonin reuptake inhibition assays. |

Case Studies

- Animal Model Study :

- Serotonin Reuptake Inhibition :

Toxicological Profile

Limited toxicological data exists for this compound; however, related morpholine derivatives have shown varying degrees of toxicity depending on their structure and functional groups. Further studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3/t7-;5-,6-/m10/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALUPIVEBULWHN-HNZGJALOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C.C1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.